molecular formula C18H25N5O2S B2679334 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 760964-34-9

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2679334
CAS No.: 760964-34-9
M. Wt: 375.49
InChI Key: HRAIXXMZZDGICW-UHFFFAOYSA-N
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Description

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under acidic or basic conditions.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with an acetamide derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or other functional groups, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antifungal, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups may play a crucial role in binding to these targets and modulating their activity. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Thioether Compounds: Molecules containing sulfur atoms bonded to carbon atoms.

    Acetamide Derivatives: Compounds with acetamide functional groups.

Uniqueness

The uniqueness of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S/c1-2-25-15-11-7-6-10-14(15)20-16(24)12-26-18-22-21-17(23(18)19)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAIXXMZZDGICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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